

# Applications of Invasin in Vaccine Development: Application Notes and Protocols

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## Compound of Interest

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## Introduction

**Invasin** proteins, found on the outer membrane of enteric bacteria such as *Yersinia* and *Shigella*, are potent virulence factors that mediate bacterial entry into host cells. They achieve this by binding with high affinity to  $\beta 1$  integrins, which are expressed on the surface of various mammalian cells, including Microfold (M) cells of the gut-associated lymphoid tissue (GALT).[1][2] This specific targeting mechanism, coupled with the ability to trigger host cell signaling and inflammatory responses, makes **invasin** a highly attractive tool for next-generation vaccine development.[3][4] **Invasin** can be exploited in two primary ways: as a molecular adjuvant to enhance the immune response to co-administered antigens, and as a targeting ligand to deliver vaccine antigens directly to the inductive sites of the mucosal immune system.[5][6]

These notes provide an overview of the applications of **invasin** and its homologues (e.g., *Shigella* Invaplex) in vaccine formulations and detailed protocols for key experimental procedures.

## Application Note 1: Invasin as a Mucosal Adjuvant

The adjuvant properties of **invasin** stem from its ability to engage  $\beta 1$  integrins, which not only facilitates antigen uptake but also activates intracellular signaling cascades that mimic the early stages of infection.[3][7] This "danger signal" promotes the recruitment and activation of antigen-presenting cells (APCs), leading to a more robust and durable immune response.

Mechanism of Action: *Yersinia* **invasin** and the *Shigella* **invasin** complex (Invaplex), which consists of IpaB and IpaC proteins complexed with lipopolysaccharide (LPS), have demonstrated significant mucosal adjuvant activity.[5][8] When co-administered intranasally with a model antigen such as ovalbumin (OVA), Invaplex enhances both systemic (serum IgG and IgA) and mucosal (secretory IgA) antibody responses.[5] The immune response is often comparable in magnitude to that induced by powerful adjuvants like cholera toxin (CT).[8] The mechanism involves:

- **Integrin-Mediated Signaling:** Binding of **invasin** to  $\beta 1$  integrins on host cells activates signaling pathways involving focal adhesion kinase (FAK), Rac1, and mitogen-activated protein kinase (MAPK), leading to the activation of the transcription factor NF- $\kappa$ B.[3][4]
- **Pro-inflammatory Cytokine Production:** NF- $\kappa$ B activation induces the expression of pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8), which recruit immune cells to the site of immunization.[3]
- **Enhanced T-Cell Responses:** **Invasin** promotes both CD4+ and CD8+ T-cell responses. Studies have shown that immunization with **invasin**-antigen fusion proteins can induce the production of both Th1-type cytokines (IFN- $\gamma$ ) and Th2-type cytokines (IL-4, IL-5, IL-10).[3][8]

The adjuvanticity of Invaplex is also augmented by its LPS component, which stimulates the innate immune system through Toll-like receptor 4 (TLR4).[5]

## Quantitative Data Summary: Immune Response Enhancement

The following tables summarize representative data from studies evaluating the adjuvant effect of **invasin** (Invaplex) when co-administered with a model antigen (Ovalbumin).

Table 1: Serum Antibody Response to Ovalbumin (OVA) in Mice

Immunization Group	Antigen-Specific Serum IgG Titer (Geometric Mean)	Antigen-Specific Serum IgA Titer (Geometric Mean)
OVA alone	1,500	<100
OVA + Invaplex	150,000	2,500
OVA + Cholera Toxin	160,000	3,000

Data are representative values compiled from studies showing a significant (often 10 to 100-fold) increase in antibody titers with an **invasin**-based adjuvant compared to antigen alone.[\[5\]](#)  
[\[8\]](#)

Table 2: Cellular Immune Response in Splenocytes from Immunized Mice

Immunization Group	IFN- $\gamma$ Secreting Cells (SFCs / $10^6$ cells)	IL-4 Secreting Cells (SFCs / $10^6$ cells)
OVA-Inv Coated Microparticles	150 $\pm$ 35	120 $\pm$ 28
OVA Coated Microparticles	25 $\pm$ 10	15 $\pm$ 8
Uncoated Microparticles	< 5	< 5

Data are representative values from ELISpot assays on splenocytes restimulated with an OVA peptide, demonstrating **invasin**'s ability to induce both Th1 (IFN- $\gamma$ ) and Th2 (IL-4) responses.  
[\[3\]](#)[\[9\]](#)

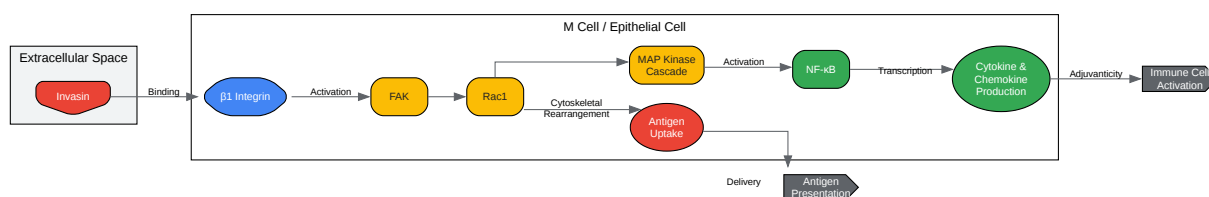
## Application Note 2: Invasin as an Antigen Delivery System

The high affinity of **invasin** for  $\beta 1$  integrins on M cells makes it an ideal targeting moiety for delivering vaccine antigens to Peyer's patches, the primary inductive sites of mucosal immunity.[\[1\]](#)[\[6\]](#) This targeted delivery enhances antigen uptake by APCs and subsequent presentation to T and B cells, initiating a potent mucosal immune response characterized by the production of secretory IgA (sIgA).[\[10\]](#)

### Delivery Strategies:

- **Recombinant Bacterial Vectors:** Non-pathogenic *E. coli* can be engineered to express **invasin** on their surface. When administered orally, these bacteria are selectively taken up by Peyer's patches.[6][11] If the bacteria are also engineered to express a vaccine antigen (e.g., OVA), they can effectively deliver it to the mucosal immune system.[6]
- **Invasin-Antigen Fusion Proteins:** The gene encoding a vaccine antigen can be fused to the gene encoding the C-terminal, integrin-binding domain of **invasin**. [12][13] The resulting fusion protein retains the ability to bind integrins and can be used as a subunit vaccine. This approach has been shown to induce strong T-cell responses.[3]
- **Antigen-Coated Microparticles:** Polystyrene microparticles can be coated with **invasin**-antigen fusion proteins. These particles are efficiently taken up by cells expressing  $\beta 1$  integrins and can be used to vaccinate mice and elicit strong antigen-specific T-cell proliferation.[3]
- **DNA Vaccine Delivery:** Invaplex has been shown to enhance the immunogenicity of co-administered plasmid DNA vaccines, likely by facilitating the uptake of the plasmid DNA into host cells, leading to improved antigen expression and presentation.[14]

## Visualizing Invasin-Mediated Signaling and Delivery



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Caption: **Invasin** binding to  $\beta$ 1 integrins triggers dual pathways for vaccine efficacy.

## Experimental Protocols

The following protocols provide a framework for producing and evaluating **invasin**-based vaccines. Researchers should optimize conditions for their specific antigen and experimental system.

### Protocol 1: Preparation of Shigella Artificial Invaplex (InvaplexAR)

This protocol describes the assembly of a defined vaccine complex using recombinant **invasin** proteins (IpaB, IpaC) and purified LPS.[\[8\]](#)[\[14\]](#)

Materials:

- Purified recombinant IpaB and IpaC proteins
- Purified, dry Shigella LPS
- Urea Buffer: 20 mM Tris-HCl, 500 mM NaCl, 9 M urea, pH 7.9
- Dilution Buffer: 20 mM Tris-HCl, 500 mM NaCl, pH 7.9
- Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

- Protein Preparation: Dilute purified IpaC and IpaB in Dilution Buffer to working concentrations (e.g., 8  $\mu$ M IpaC and 1  $\mu$ M IpaB).
- Denaturation: Mix the IpaB and IpaC solutions with Urea Buffer to achieve a final urea concentration of approximately 5.1 M. This unfolds the proteins.
- Assembly: Slowly add the denatured IpaB/IpaC mixture to a vessel containing the dry Shigella LPS. A typical starting ratio is 0.56 mg of LPS per 1 mg of total protein. Gently mix to allow the complex to form.

- Refolding and Purification: Transfer the assembly mixture to a dialysis cassette (e.g., 10 kDa MWCO).
- Perform a stepwise dialysis against PBS with decreasing concentrations of urea (e.g., 4M, 2M, 1M, 0M) to allow for proper refolding of the proteins and removal of excess urea.
- Perform a final dialysis against sterile PBS.
- Quantification: Determine the final concentration of protein (BCA assay) and LPS (LAL assay) in the InvaplexAR preparation.
- Storage: Aliquot and store the final InvaplexAR vaccine at -80°C.

## Protocol 2: Intranasal Immunization of Mice

This protocol outlines the intranasal administration of an **invasin**-adjuvanted vaccine to mice to elicit a mucosal immune response.[\[2\]](#)[\[15\]](#)

### Materials:

- Vaccine formulation (e.g., Antigen + InvaplexAR) diluted in sterile PBS
- Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)
- BALB/c or C57BL/6 mice (female, 6-8 weeks old)
- Micropipette with sterile tips

### Procedure:

- Preparation: Prepare the vaccine formulation to the desired final concentration. A typical dose might range from 10-50 µg of total protein/adjuvant per mouse. The final volume should be low (e.g., 12-20 µL per mouse).
- Anesthesia: Lightly anesthetize a mouse using isoflurane or another appropriate method until it is immobilized but breathing steadily.

- Administration: Hold the anesthetized mouse in a supine position. Using a micropipette, slowly dispense half of the total vaccine volume (e.g., 6-10  $\mu$ L) into each nostril (nare).
- Allow the mouse to inhale the liquid slowly. Avoid rapid administration to prevent the inoculum from entering the lungs directly.
- Recovery: Place the mouse in a recovery cage and monitor until it is fully ambulatory.
- Immunization Schedule: Repeat the immunization at set intervals. A common schedule is a primary immunization followed by two boosts at 2-week or 4-week intervals (e.g., on days 0, 14, and 28).<sup>[15][16]</sup>
- Sample Collection: Collect blood (for serum) and mucosal samples (e.g., nasal or bronchoalveolar lavage) at specified time points (e.g., 2 weeks after the final boost) for immunological analysis.

## Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific Antibodies

This protocol is for quantifying antigen-specific IgG and IgA in serum or mucosal lavage fluid.<sup>[16][17]</sup>

Materials:

- 96-well high-binding ELISA plates
- Coating Antigen (e.g., OVA or the target antigen)
- Coating Buffer: 0.1 M Carbonate-Bicarbonate, pH 9.6
- Blocking Buffer: PBS with 5% non-fat dry milk or 1% BSA
- Wash Buffer: PBS with 0.05% Tween-20 (PBST)
- Serum or mucosal lavage samples from immunized mice
- Detection Antibodies: HRP-conjugated anti-mouse IgG or anti-mouse IgA

- Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
- Stop Solution: 2 M H<sub>2</sub>SO<sub>4</sub>
- Plate reader (450 nm)

Procedure:

- Coating: Dilute the coating antigen in Coating Buffer to 1-2 µg/mL. Add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
- Washing: Discard the coating solution and wash the plate three times with 200 µL/well of Wash Buffer.
- Blocking: Add 200 µL/well of Blocking Buffer. Incubate for 1-2 hours at 37°C.
- Washing: Wash the plate three times as in step 2.
- Sample Incubation: Prepare serial dilutions of the serum or mucosal samples in Blocking Buffer (e.g., starting at 1:100 for serum, 1:2 for lavage). Add 100 µL of diluted samples to the wells. Incubate for 2 hours at 37°C.
- Washing: Wash the plate five times with Wash Buffer.
- Detection Antibody: Dilute the HRP-conjugated detection antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 1 hour at 37°C.
- Washing: Wash the plate five times with Wash Buffer.
- Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature for 15-30 minutes.
- Stopping Reaction: Add 50 µL of Stop Solution to each well.
- Reading: Read the absorbance at 450 nm. The endpoint titer is defined as the reciprocal of the highest dilution that gives an absorbance value greater than a pre-determined cutoff (e.g., twice the mean of the negative control wells).



## Protocol 4: IFN- $\gamma$ ELISpot Assay for T-Cell Response

This protocol measures the frequency of antigen-specific, IFN- $\gamma$ -secreting T cells from the spleens of immunized mice.<sup>[3][18]</sup>

### Materials:

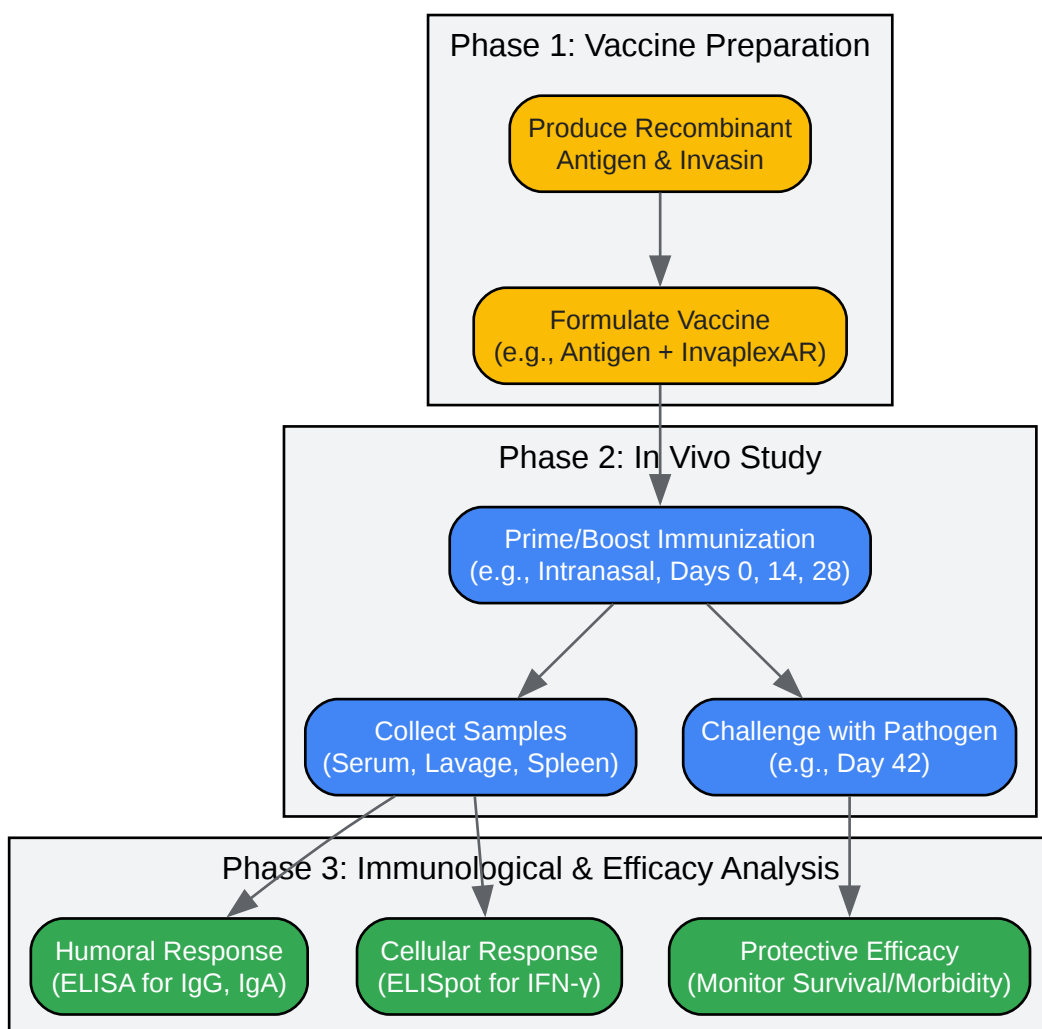
- 96-well PVDF membrane ELISpot plates
- Anti-mouse IFN- $\gamma$  capture antibody
- Biotinylated anti-mouse IFN- $\gamma$  detection antibody
- Streptavidin-Alkaline Phosphatase (AP) or -Horseradish Peroxidase (HRP) conjugate
- BCIP/NBT or AEC substrate
- Sterile PBS, RPMI-1640 medium with 10% FBS (R10)
- Antigenic peptide or protein for restimulation
- Positive control (e.g., Concanavalin A or PHA)
- Splenocytes isolated from immunized mice
- ELISpot plate reader

### Procedure:

- **Plate Coating:** Pre-wet the ELISpot plate wells with 15  $\mu$ L of 70% ethanol for 1 minute. Wash three times with sterile PBS.
- Coat wells with 100  $\mu$ L of capture antibody (e.g., 5  $\mu$ g/mL in PBS). Incubate overnight at 4°C.
- **Blocking:** Wash the plate three times with sterile PBS. Block with 200  $\mu$ L/well of R10 medium for 2 hours at 37°C.
- **Cell Plating:** Prepare a single-cell suspension of splenocytes. Add cells to the wells at a concentration of  $2-5 \times 10^5$  cells/well.

- Stimulation: Add the specific antigenic peptide (e.g., 1-5 µg/mL) or protein to the appropriate wells. Include negative control (medium only) and positive control (ConA) wells.
- Incubate the plate for 18-24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Detection: Lyse the cells by washing the plate with cold water, followed by five washes with PBST.
- Add 100 µL/well of diluted biotinylated detection antibody (e.g., 2 µg/mL in PBS + 0.5% BSA). Incubate for 2 hours at room temperature.
- Wash five times with PBST. Add 100 µL/well of diluted Streptavidin-AP/HRP conjugate. Incubate for 1 hour at room temperature.
- Development: Wash five times with PBST. Add 100 µL/well of substrate and incubate until distinct spots emerge (10-30 minutes). Stop the reaction by washing with distilled water.
- Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. Results are expressed as Spot Forming Cells (SFCs) per million plated cells.

## Visualizing the Experimental Workflow



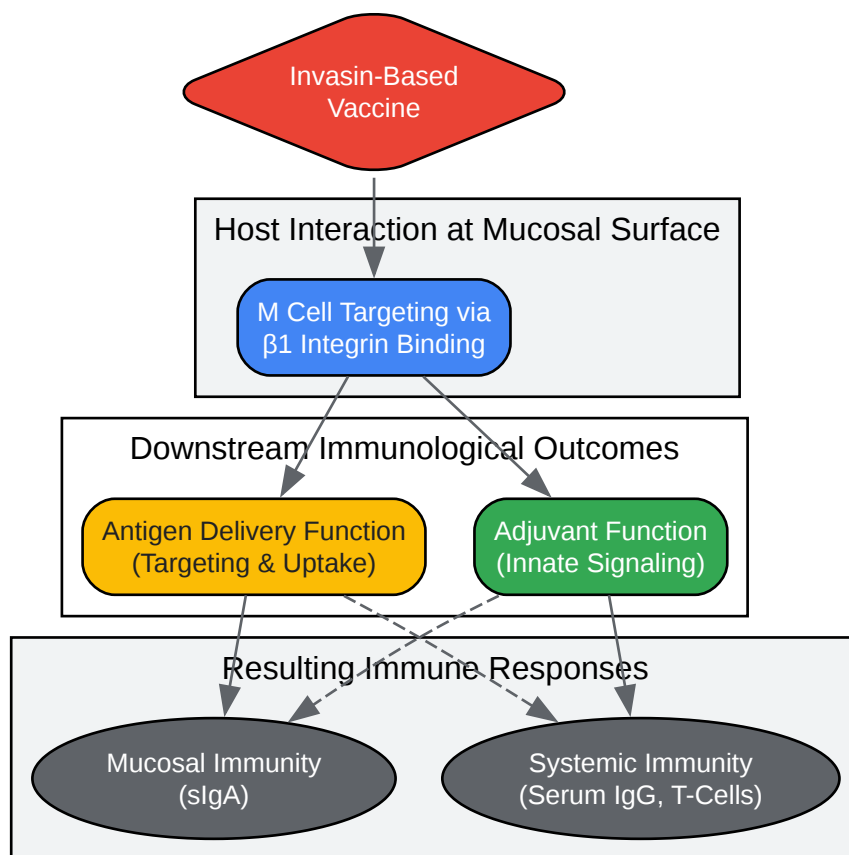
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Caption: Workflow for evaluating an **invasin**-based mucosal vaccine.

## Concluding Remarks

**Invasin** and its derivatives represent a versatile and powerful platform technology for modern vaccine development. By acting as both a targeted delivery system and a potent mucosal adjuvant, **invasin** can significantly enhance the immunogenicity of subunit and DNA vaccines. The ability to induce both robust secretory IgA at mucosal surfaces and strong systemic humoral and cellular immunity provides a dual layer of protection against invading pathogens. The protocols and data presented here offer a foundational guide for researchers looking to harness the unique properties of **invasin** to create novel and more effective vaccines.

## Visualizing the Dual Role of Invasin



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Caption: **Invasin**'s dual function as a targeting agent and adjuvant.

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